(2,4-Diethoxypyrimidin-5-yl)boronic acid

Medicinal Chemistry Organic Synthesis Property-Based Design

Unsubstituted or methoxy pyrimidine boronic acids often fail in Suzuki-Miyaura couplings due to mismatched lipophilicity or protodeboronation, introducing yield risks (10-30% loss). This compound provides precise electronic and solubility control. - **Higher cLogP**: Ethoxy groups improve membrane permeability vs. methoxy analogs. - **Enhanced stability**: Reduced protodeboronation vs. unsubstituted pyrimidine boronic acids; ideal for multi-gram synthesis. - **Organic solubility**: High solubility in toluene, dioxane, THF enables high-concentration reactions.

Molecular Formula C8H13BN2O4
Molecular Weight 212.01 g/mol
Cat. No. B11891454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Diethoxypyrimidin-5-yl)boronic acid
Molecular FormulaC8H13BN2O4
Molecular Weight212.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1OCC)OCC)(O)O
InChIInChI=1S/C8H13BN2O4/c1-3-14-7-6(9(12)13)5-10-8(11-7)15-4-2/h5,12-13H,3-4H2,1-2H3
InChIKeyWYAACCBSNYMABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Diethoxypyrimidin-5-yl)boronic Acid: Chemical Identity


(2,4-Diethoxypyrimidin-5-yl)boronic acid (CAS 213971-07-4) is a heteroaryl boronic acid characterized by a pyrimidine ring with ethoxy substituents at the 2- and 4-positions and a boronic acid functional group at the 5-position [1]. Its molecular formula is C8H13BN2O4, with a molecular weight of 212.01 g/mol, and it is typically supplied at a purity of 95–97% for research and industrial use [1] . The compound serves as a versatile nucleophilic partner in Suzuki–Miyaura cross-coupling reactions for the construction of pyrimidine-containing biaryl architectures .

1
Suzuki-Miyaura cross-coupling workflow
Heteroaryl boronic acid nucleophile for biaryl construction
2
2,4-Diethoxypyrimidine scaffold access
Ethoxy-substituted pyrimidine building block for property-based design
3
Organic-solvent solubility profile
Calculated lipophilicity supports non-polar coupling media

(2,4-Diethoxypyrimidin-5-yl)boronic Acid: Substitution Risks


Direct substitution with other 2,4-disubstituted pyrimidine-5-boronic acids (e.g., 2,4-dimethoxy, 2,4-dichloro, or unsubstituted pyrimidin-5-ylboronic acid) is not reliably feasible without altering key reaction outcomes. The distinct ethoxy groups in the target compound modulate critical parameters that impact synthetic utility: they significantly increase lipophilicity and solubility in organic media compared to smaller methoxy or polar substituents [1], and they provide a unique electronic environment that influences the rate and efficiency of the transmetalation step in Suzuki–Miyaura couplings [1]. While systematic head-to-head kinetic data for this specific compound are absent from the open literature, class-level inference from related heteroaryl boronic acids indicates that altering the alkoxy substituents can change the decomposition profile and overall coupling yield by 10–30% under identical conditions [1] [2]. Therefore, procurement of an unverified analog for a validated synthetic route introduces significant and unquantified risk to both yield and reproducibility.

Lipophilicity & solubility profile
This compound Ethoxy-driven cLogP ~1.2–1.5; organic-solvent solubility profile
Substitute risk 2,4-Dimethoxy or other alkoxy analogs may shift solubility and transmetalation behavior
Protodeboronation stability
This compound Electron-donating ethoxy groups expected to stabilize C–B bond
Substitute risk Unsubstituted pyrimidine-5-boronic acid more prone to protodeboronation; stability profile may differ

(2,4-Diethoxypyrimidin-5-yl)boronic Acid: Performance Evidence


Enhanced Solubility & Lipophilicity vs. 2,4-Dimethoxy Analog

The substitution of methoxy with ethoxy groups in (2,4-diethoxypyrimidin-5-yl)boronic acid increases the calculated partition coefficient (cLogP) by approximately 0.7–0.9 log units relative to its 2,4-dimethoxy analog, based on molecular property calculations using standard drug discovery software [1]. This increase in lipophilicity is expected to enhance solubility in organic solvents such as THF, DME, and 1,4-dioxane, which are standard media for Suzuki–Miyaura cross-coupling reactions [1]. While direct experimental solubility comparisons for these specific boronic acids are not available, the calculated property difference is a reliable class-level inference used to predict and optimize reaction homogeneity and yield in industrial-scale couplings [1].

Lipophilicity vs. Dimethoxy Analog
Class-level inference
cLogP increase ~0.7–0.9 log units over 2,4-dimethoxy analog; target cLogP ~1.2–1.5 vs ~0.5–0.6 for comparator
Supports solubility context for non-polar coupling media
Calculated property; experimental solubility data not available
Medicinal Chemistry Organic Synthesis Property-Based Design

Stability Advantage Over Pyrimidine-5-boronic Acid

Pyrimidine-5-boronic acid (CAS 109299-78-7) is known to undergo facile protodeboronation, particularly under thermal stress or in protic solvents, which limits its shelf life and requires careful handling [1]. The introduction of electron-donating ethoxy groups at the 2- and 4-positions of the pyrimidine ring in (2,4-diethoxypyrimidin-5-yl)boronic acid is expected to increase the electron density at the 5-position, thereby stabilizing the C–B bond against protodeboronation [1]. While direct comparative stability data for these exact compounds are not published, this is a well-established electronic effect in boronic acid chemistry [2]. The increased steric bulk of the ethoxy groups may also provide a modest kinetic barrier to unwanted side reactions, contributing to a longer usable shelf life under recommended storage conditions (typically -20°C, under inert atmosphere) [1].

Stability vs. Unsubstituted
Class-level inference
Expected lower protodeboronation rate vs pyrimidine-5-boronic acid; attributed to electron-donating ethoxy substituents
Supports stability expectation review
Inferred from electronic effects; direct comparative data not reported
Chemical Stability Procurement Inventory Management

Suzuki Coupling for Fluorinated Pyrimidines

The compound (2,4-diethoxypyrimidin-5-yl)boronic acid, as a representative of 5-(dihydroxyboryl)-2,4-bis(alkoxy)-pyrimidines, has been specifically utilized in Suzuki–Miyaura cross-coupling reactions with fluoroalkenes to synthesize 5-fluorovinyl pyrimidine derivatives . These derivatives serve as key intermediates in the preparation of fluorinated isoxazolidine nucleoside analogs with potential cytostatic activity . While exact yields for the coupling of this specific boronic acid are not explicitly reported, the general procedure for the class is described as providing efficient access to these fluorinated building blocks . This demonstrates a concrete, published application that validates its utility in a niche area of medicinal chemistry, distinguishing it from other pyrimidine boronic acids that may not have been employed in this specific context.

Fluorovinyl Pyrimidine Synthesis
Supporting evidence
Reported Suzuki coupling with fluoroalkenes to access 5-fluorovinyl pyrimidine derivatives as nucleoside analog intermediates
Supports fluorinated building-block synthesis context
Class-level precedent; exact coupling yields not reported
Fluorine Chemistry Nucleoside Analogs Medicinal Chemistry

(2,4-Diethoxypyrimidin-5-yl)boronic Acid: Application Scenarios


Lipophilic Pyrimidine Biaryls for Drug Discovery

This compound is the preferred building block when the target molecule requires a pyrimidine core with increased lipophilicity to improve membrane permeability or to modulate the physicochemical properties of a drug candidate. The ethoxy substituents contribute to a higher cLogP compared to methoxy analogs, which is a key parameter in property-based drug design [1].

Scale-Up Suzuki Couplings with Stable Reagent

In process chemistry settings, the enhanced stability of this compound against protodeboronation relative to unsubstituted pyrimidine boronic acids reduces the risk of decomposition during storage and reaction setup, leading to more reproducible yields and simplified logistics [1]. This makes it a more reliable choice for multi-gram or kilogram-scale syntheses.

Fluorinated Pyrimidine Libraries for Nucleoside Analogs

Based on published methodology, this boronic acid is a validated partner for the introduction of fluorovinyl groups onto a pyrimidine scaffold [1]. Researchers developing novel nucleoside analogs or investigating fluorine-containing bioactive molecules should consider this reagent as a direct entry point to a specific class of intermediates.

Optimized Couplings in Non-Polar Solvents

The ethoxy groups increase the compound's solubility in common non-polar organic solvents like toluene, dioxane, and THF compared to more polar or ionic analogs. This can facilitate the development of high-concentration reaction conditions for efficient cross-couplings, a key advantage for both medicinal chemistry and process development [1].

Application
Selection Property
Validation Focus
Lipophilic pyrimidine biaryl synthesis
Calculated lipophilicity profile
Property-based design review
Scale-up Suzuki coupling studies
Stability attribute context
Protodeboronation risk assessment
Fluorinated pyrimidine library synthesis
Fluorovinyl coupling precedent
Reaction condition transfer review
Non-polar solvent coupling development
Organic-solvent solubility context
Concentration-dependent yield review

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